m-PEG4-CH2-alcohol
Description
Overview of Methoxy-Polyethylene Glycol (m-PEG) Architectures in Organic Synthesis and Polymer Chemistry
Methoxy-polyethylene glycol (m-PEG) is a class of PEG derivatives where one terminus of the polymer chain is capped with a chemically inert methoxy (B1213986) group, while the other end possesses a reactive functional group, typically a hydroxyl group. conicet.gov.ar This monofunctional nature prevents cross-linking reactions, which can be a significant issue with bifunctional PEGs (diol-PEGs) that have hydroxyl groups at both ends. researchgate.netconicet.gov.ar
In organic synthesis and polymer chemistry, m-PEG architectures are valued for their ability to confer hydrophilicity to molecules and surfaces. researchgate.net They serve as building blocks for creating more complex structures, such as block copolymers and drug conjugates. The synthesis of m-PEG typically involves the anionic ring-opening polymerization of ethylene (B1197577) oxide initiated by a methoxide. conicet.gov.ar However, this process can result in a mixture of molecules with varying chain lengths, a property known as polydispersity. acs.org For many advanced applications, monodisperse m-PEGs with a precisely defined number of ethylene glycol units are preferred to ensure product homogeneity and reproducibility. acs.org
Rationale for Monofunctional Alcohol-Terminated PEG Linkers in Advanced Chemical Systems
Monofunctional alcohol-terminated PEG linkers are crucial reagents in advanced chemical systems for several reasons. The terminal hydroxyl group serves as a versatile handle for further chemical modification. cd-bioparticles.netchemicalbook.combroadpharm.com It can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, amines, or thiols, enabling conjugation to a wide array of molecules.
The primary role of these linkers is to act as a flexible, hydrophilic spacer. chempep.comcd-bioparticles.net This spacer can increase the solubility and stability of the conjugated molecule in aqueous environments. cd-bioparticles.net In the context of bioconjugation, this is particularly important for improving the pharmacokinetic profiles of protein therapeutics and small molecule drugs. chempep.com Furthermore, the PEG linker can shield the attached molecule from enzymatic degradation and reduce its immunogenicity. Recent research has also explored the use of hydroxyl-terminated PEGs as a potential alternative to m-PEGs to potentially reduce anti-PEG immune responses. nih.govacs.org
Structural Significance of m-PEG4-(CH2)3-alcohol within the PEGylated Reagent Landscape
The compound m-PEG4-(CH2)3-alcohol possesses a distinct and well-defined structure that makes it a valuable tool in the landscape of PEGylated reagents. It consists of a methoxy-capped tetraethylene glycol (m-PEG4) chain linked to a three-carbon alkyl chain (propyl group), which terminates in a primary alcohol.
The m-PEG4 portion provides the characteristic hydrophilicity and biocompatibility associated with polyethylene (B3416737) glycols. The defined length of four ethylene glycol units ensures a specific spacer distance and contributes to the monodispersity of conjugates synthesized from it. The propyl chain introduces a short, flexible hydrocarbon segment that can influence the spatial orientation and interaction of the terminal alcohol group.
The terminal hydroxyl group is the key reactive site of the molecule, allowing for its incorporation into larger molecular constructs through various chemical reactions. cd-bioparticles.netbiocompare.com This includes oxidation to an aldehyde or carboxylic acid, or substitution to introduce other functionalities.
Chemical and Physical Properties of m-PEG4-(CH2)3-alcohol:
| Property | Value |
| CAS Number | 145526-76-7 |
| Molecular Formula | C10H22O5 |
| Molecular Weight | 222.28 g/mol |
| Appearance | Clear, colorless to very slightly yellow liquid |
| Purity | ≥98% |
| Solubility | Soluble in water and many organic solvents |
This data is compiled from multiple sources. chemicalbook.combiocompare.com
Scope and Significance of Academic Research on m-PEG4-(CH2)3-alcohol
Academic research involving m-PEG4-(CH2)3-alcohol primarily focuses on its application as a linker in the synthesis of complex molecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system. medchemexpress.comchemsrc.com
In this context, m-PEG4-(CH2)3-alcohol serves as a precursor for the PEG-based linker that connects the two ligand-binding moieties of the PROTAC. The hydrophilic and flexible nature of the PEG chain is crucial for maintaining the solubility of the entire PROTAC molecule and for allowing the two ends to bind effectively to their respective protein targets. The terminal alcohol of m-PEG4-(CH2)3-alcohol provides a convenient attachment point for building out the rest of the PROTAC structure. medchemexpress.com
The defined length of the m-PEG4 linker is also significant, as the distance and orientation between the two ends of a PROTAC are critical for its efficacy. Researchers often synthesize a series of PROTACs with varying linker lengths to optimize target degradation. Molecules like m-PEG4-(CH2)3-alcohol are therefore essential building blocks in the systematic exploration of PROTAC design principles. chemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSXSTKNKZJEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for M Peg4 Ch2 3 Alcohol
Strategic Design Considerations for PEGylation of Target Molecules
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to enhance the therapeutic properties of drugs and other bioactive molecules. Key considerations in the design of PEGylated molecules include the length and nature of the PEG chain, as the molecular weight of the polyethylene (B3416737) glycol can influence the yield and molecular weight of the final polymer. rsc.org
The choice of the PEG moiety is a crucial first step, with factors like molecular weight influencing the pharmacokinetic properties of the final conjugate. pharmiweb.com The hydrophilic nature of the PEG spacer enhances the solubility of the modified compound in aqueous solutions. cd-bioparticles.net For m-PEG4-(CH2)3-alcohol, the tetraethylene glycol unit provides this hydrophilicity, while the terminal hydroxyl group serves as a reactive handle for conjugation to target molecules. cd-bioparticles.net The presence of both amino and hydroxyl groups in some PEG derivatives allows for sequential conjugation reactions, offering an advantage over monofunctional PEGs.
Multi-Step Synthesis Pathways to m-PEG4-(CH2)3-alcohol
The synthesis of m-PEG4-(CH2)3-alcohol and related monofunctional PEG alcohols typically involves multi-step pathways to ensure high purity and precise structural control. These methods often start from readily available and inexpensive starting materials like tetraethylene glycol. acs.orgacs.org
Synthesis via Reduction of Ester Precursors
A common strategy for introducing a terminal alcohol group is through the reduction of a corresponding ester precursor. This method offers a reliable way to achieve the desired hydroxyl functionality.
One potential pathway involves the initial synthesis of a PEG-ester compound, which is then reduced to the desired alcohol. A general method for preparing PEG aldehyde derivatives involves the reaction of a PEG-carboxylic acid with an alcohol to form a PEG-ester, which is subsequently reduced. google.com The reduction of esters to their corresponding primary alcohols can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in polyethylene glycols has been shown to be an effective system for this transformation, even for esters that are typically inert to reduction in other organic solvents. wordpress.comacs.org Another classic method is the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent to selectively reduce esters to primary alcohols. alfa-chemistry.com
For the specific synthesis of m-PEG4-(CH2)3-alcohol, a plausible route would involve the preparation of an m-PEG4-(CH2)2-COOR ester, followed by its reduction to yield the target propanol (B110389) derivative.
Functional Group Interconversion Strategies for Terminal Alcohol Formation
Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing m-PEG4-(CH2)3-alcohol, this can involve several strategies.
The hydroxyl groups of a starting PEG chain can be converted into various other functional groups such as aldehydes, alkyl halides, amines, azides, and carboxylic acids, which can then be further manipulated. For instance, a terminal azide (B81097) group can be introduced and subsequently reduced to an amine, or a nitrile group can be hydrogenated to form an amine. mdpi.comacs.org While not directly leading to an alcohol, these transformations highlight the versatility of PEG derivatives.
A more direct approach involves the oxidation of a primary alcohol to a carboxylic acid, followed by esterification and subsequent reduction as described previously. researchgate.net Alternatively, a Williamson ether synthesis can be employed to couple a protected alcohol to a PEG chain, followed by deprotection to reveal the terminal hydroxyl group. acs.orgacs.org
Direct Monofunctionalization of PEG Oligomers
Achieving monofunctionality in symmetrical PEG oligomers like tetraethylene glycol is a key challenge in the synthesis of compounds like m-PEG4-(CH2)3-alcohol. Several methods have been developed to address this.
One approach is the direct, selective modification of one of the terminal hydroxyl groups. For example, selective tosylation of symmetrical PEGs can be achieved, introducing a good leaving group on one end for subsequent nucleophilic substitution. mdpi.com Another strategy involves the use of protecting groups. For instance, oligo(ethylene glycol)s can be reacted with trityl chloride to produce monotrityl ethers, protecting one of the hydroxyl groups. acs.org The remaining free hydroxyl group can then be modified as desired.
Iterative, stepwise synthesis on a solid support offers a high degree of control and avoids the need for extensive chromatographic purification. nih.gov This method involves a cycle of deprotonation, coupling with a monomer unit, and deprotection, allowing for the controlled growth of the PEG chain with a single reactive site. nih.gov
Optimization of Reaction Conditions for Enhanced Purity and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the molar ratio of reactants and catalysts.
For instance, in the Williamson ether synthesis used for coupling PEG chains, the choice of base is crucial to balance reaction efficiency and minimize side reactions. acs.org Studies have shown that potassium hexamethyldisilazide (KHMDS) can be a highly effective base, allowing reactions to proceed to completion in a short time at room temperature. acs.org The optimization of reaction time is also important; for example, in some CuAAC click reactions, increasing the reaction time from 24 to 48 hours resulted in a modest increase in yield, indicating that most of the reaction occurs within the first 24 hours. acs.org
Temperature can also have a significant impact. In the synthesis of benzimidazole (B57391) derivatives using PEG-400 as a medium, increasing the temperature from 30°C to 60°C significantly improved the yield, while further increases had no beneficial effect. tandfonline.com The use of PEG itself as a reaction medium can also be an optimization strategy, as it can act as a phase-transfer catalyst and enhance reaction rates. wordpress.com
Below is a table summarizing the optimization of reaction conditions for a model Williamson ether synthesis of a PEG derivative. acs.org
| Entry | Leaving Group | Base | Reactant Ratio (HO-PEG4-THP/Bn-PEG4-LG/Base) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | OTs | KHMDS | 1 / 1.5 / 1.5 | THF | 25 | 20 | 95 |
| 2 | OTs | NaH | 1 / 1.5 / 1.5 | THF | 25 | 180 | 72 |
| 3 | OTs | t-BuOK | 1 / 1.5 / 1.5 | THF | 25 | 180 | 78 |
| 4 | OMs | KHMDS | 1 / 1.5 / 1.5 | THF | 25 | 20 | 93 |
Table adapted from a study on the synthesis of monodisperse PEG derivatives. acs.org This table is for illustrative purposes and represents a model reaction, not the direct synthesis of m-PEG4-(CH2)3-alcohol.
Purification Techniques for Synthetic Intermediates and the Final Compound in Laboratory Settings
The purification of PEGylated compounds and their synthetic intermediates is often challenging due to their polarity and potential for polydispersity. A variety of chromatographic and non-chromatographic techniques are employed to achieve high purity.
Chromatographic Methods:
Size Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated proteins and other large molecules, as it separates based on molecular size. It is effective for removing unreacted PEG and other small molecule impurities. pharmiweb.com
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be used to separate PEGylated species from their un-PEGylated counterparts, as the PEG chain can shield the charges on the molecule's surface.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a useful complementary technique to IEX for purifying PEGylated compounds.
Silica (B1680970) Gel Column Chromatography: For smaller PEG derivatives, silica gel chromatography is commonly used. However, the high polarity of these compounds can lead to streaking and poor separation. reddit.com The choice of solvent system is critical; mixtures of chloroform (B151607)/methanol (B129727) or dichloromethane (B109758)/methanol are often employed, sometimes with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve separation. reddit.com
Non-Chromatographic Methods:
Filtration and Crystallization: After a reaction, simple filtration can be used to remove solid byproducts. google.com The desired product can then often be precipitated or crystallized by adding a non-solvent, such as a mixture of heptanes and isopropanol (B130326). google.com
Membrane-Based Separation: Techniques like ultrafiltration, diafiltration, and dialysis are effective for separating PEGylated molecules based on their size and hydrodynamic radius. mdpi.com A hybrid method involving the salt-induced micellar formation of PEGylated proteins followed by microfiltration has also been developed for efficient purification. mdpi.com
The following table provides an overview of common purification techniques for PEG-containing compounds.
| Purification Technique | Principle of Separation | Common Applications |
| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of unreacted PEG and small impurities. pharmiweb.com |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of PEGylated from un-PEGylated molecules. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Complementary purification to IEX. |
| Silica Gel Chromatography | Polarity | Purification of smaller PEG derivatives and intermediates. reddit.com |
| Membrane Filtration | Molecular Weight Cut-off | Removal of small molecules and buffer exchange. mdpi.com |
| Crystallization/Precipitation | Solubility Differences | Isolation of solid products from reaction mixtures. google.com |
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatography is a cornerstone of purification in the synthesis of PEG derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.
Column Chromatography
Flash column chromatography using silica gel is a widely adopted method for the purification of PEGylated compounds like m-PEG4-(CH2)3-alcohol. nih.gov The polarity of the PEG chain often causes the compound to adhere strongly to the silica, leading to challenges such as streaking and poor separation when using conventional solvent systems. reddit.com Research and practical applications have led to the development of specialized solvent systems to overcome these issues. Highly polar solvent mixtures are required to ensure adequate mobility of the compound on the silica gel. reddit.com For instance, gradients of dichloromethane (CH2Cl2) and methanol (MeOH) or chloroform (CHCl3) and methanol are often more effective than standard ethyl acetate/hexane systems. reddit.com In some cases, using a combination of ethanol (B145695) (EtOH) and isopropanol (IPA) in chloroform provides superior separation. reddit.com The residue from a reaction is typically loaded onto the silica gel column, and the solvent mixture is passed through to elute the components at different rates, allowing for the collection of the pure product. nih.gov
| Stationary Phase | Mobile Phase (Eluent System) | Notes on Application | Source |
|---|---|---|---|
| Silica Gel | Dichloromethane (CH2Cl2) / Hexane Gradient | Used for separating products after the introduction of a PEG chain. | nih.gov |
| Silica Gel | Ethyl Acetate / Hexane Gradient | Standard system, but can result in streaking for highly polar PEG compounds. | reddit.com |
| Silica Gel | Dichloromethane (CH2Cl2) / Methanol (MeOH) Gradient | Improves spot shape on TLC but may offer poor separation of similar impurities. | reddit.com |
| Silica Gel | Chloroform (CHCl3) / Ethanol (EtOH) / Isopropanol (IPA) Gradient | A 1-10% gradient of 1:1 EtOH/IPA in CHCl3 has been reported to provide much better separation for PEG-containing compounds. | reddit.com |
| Silica Gel | Dichloromethane (CH2Cl2) / Ethyl Acetate (EtOAc) Gradient | Applied in the purification of a tosylated PEG4 thiol precursor. | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique used primarily for the analysis of the purity of m-PEG4-(CH2)3-alcohol and related compounds. nih.gov While often used analytically, HPLC can be scaled up to a preparative level for high-purity isolations. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is common. This method separates compounds based on their hydrophobicity. Given the amphiphilic nature of m-PEG4-(CH2)3-alcohol, careful optimization of the solvent gradient is crucial for achieving effective separation from more or less hydrophobic impurities.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size. It is particularly useful for analyzing and purifying polymers. researchgate.netrsc.org While m-PEG4-(CH2)3-alcohol is a relatively small molecule, GPC can be employed to remove larger polymeric impurities or smaller unreacted monomers. researchgate.net
Recrystallization and Precipitation Strategies
Crystallization techniques exploit the differences in solubility of the desired compound and impurities in a particular solvent or solvent mixture.
Precipitation
Precipitation is a rapid and effective method for the initial purification of PEG derivatives from reaction mixtures. researchgate.net This technique involves dissolving the crude product in a suitable solvent in which it is highly soluble, such as dichloromethane, chloroform, acetone, or tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com Subsequently, a non-solvent (or anti-solvent) in which the PEG derivative is insoluble, such as diethyl ether or hexane, is added. researchgate.net This causes the desired product to precipitate out of the solution, leaving the more soluble impurities behind. The solid precipitate can then be easily collected by filtration. This process is often repeated to enhance the purity of the final product. illinois.edu
Recrystallization
For achieving higher purity, recrystallization is a preferred method. The crude m-PEG4-(CH2)3-alcohol is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities are typically left behind in the solvent (mother liquor). The choice of solvent is critical; ethanol and toluene (B28343) have been identified as effective solvents for the recrystallization of PEG derivatives. researchgate.net A combination of a solvent and a non-solvent, such as THF/diethyl ether, can also be used to induce crystallization. mdpi.com
| Technique | Solvent(s) | Anti-Solvent(s) | Notes | Source |
|---|---|---|---|---|
| Precipitation | Methylene (B1212753) Chloride, Benzene, Acetone, Acetonitrile (B52724) | Ethyl Ether, Hexane | A general procedure for separating PEG derivatives from reagents post-reaction. | researchgate.net |
| Precipitation | Tetrahydrofuran (THF) | Diethyl Ether | Used to purify a crude product by precipitating it from the reaction solvent. | mdpi.com |
| Precipitation | Dichloromethane (DCM) | Diethyl Ether | Used to precipitate and wash the product after synthesis steps. | illinois.edu |
| Recrystallization | Ethanol | N/A | A suitable solvent for obtaining crystalline PEG derivatives. | researchgate.net |
| Recrystallization | Toluene | N/A | An alternative solvent for the recrystallization of PEG-based compounds. | researchgate.net |
Chemical Reactivity and Derivatization Strategies of M Peg4 Ch2 3 Alcohol
Esterification and Amidation Reactions of the Primary Alcohol Functionality
The terminal hydroxyl group is a primary site for modification, readily undergoing esterification and amidation reactions to link the PEG moiety to other molecules. cd-bioparticles.net
To facilitate efficient conjugation with amine-containing molecules, the terminal alcohol of m-PEG4-(CH2)3-alcohol can be converted into an activated ester. A widely used activated ester is the N-hydroxysuccinimide (NHS) ester. dcchemicals.comnih.gov This transformation is typically achieved by first oxidizing the alcohol to a carboxylic acid, followed by reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). broadpharm.comepo.org The resulting m-PEG4-(CH2)3-NHS ester is highly reactive towards primary and secondary amines, forming stable amide bonds under mild conditions, typically at a pH of 7.5-9. interchim.fr This strategy is a cornerstone in bioconjugation for attaching PEG chains to proteins and peptides. sigmaaldrich.comgoogle.com
Direct coupling of m-PEG4-(CH2)3-alcohol with carboxylic acids to form esters is a fundamental transformation. This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk The reaction is reversible, and water is removed to drive the equilibrium towards the ester product. chemguide.co.uk
Alternatively, the alcohol can be first converted to an amine, m-PEG4-(CH2)3-amine, which can then be coupled with carboxylic acids to form amide bonds. This reaction is often facilitated by carbodiimide (B86325) coupling agents like EDC, which activate the carboxylic acid to form a reactive O-acylisourea intermediate. beilstein-journals.orgnih.gov This intermediate readily reacts with the amine to yield a stable amide linkage. This method is extensively used in peptide synthesis and the conjugation of small molecules. researchgate.net
Table 1: Key Reagents in Esterification and Amidation
| Reaction | Reagent | Purpose |
|---|---|---|
| Formation of Activated Esters | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | To create amine-reactive esters for bioconjugation. broadpharm.comepo.org |
| Esterification | Sulfuric Acid (H₂SO₄) | To catalyze the reaction between an alcohol and a carboxylic acid. chemguide.co.uk |
| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | To facilitate the formation of an amide bond between an amine and a carboxylic acid. beilstein-journals.orgnih.gov |
Formation of Activated Esters for Conjugation (e.g., N-hydroxysuccinimide esters)
Etherification Reactions for Diverse Linker Construction
The hydroxyl group of m-PEG4-(CH2)3-alcohol can also undergo etherification to create stable ether linkages. This can be achieved through various methods, including the Williamson ether synthesis. In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. This strategy allows for the introduction of a wide variety of functional groups at the terminus of the PEG chain, expanding its utility in constructing diverse molecular architectures.
Urethane (B1682113) and Carbamate Formation for Bioconjugation and Polymer Synthesis
The reaction of the terminal alcohol with isocyanates leads to the formation of urethane (carbamate) linkages. interchim.frwikipedia.org This reaction is generally efficient and proceeds without the need for a catalyst, although one may be used to increase the reaction rate. wikipedia.org Urethane bonds are known for their stability and are utilized in the synthesis of various polymers and for conjugating molecules where a robust linkage is required. interchim.frwikipedia.org
Table 2: Common Linkages Formed from m-PEG4-(CH2)3-alcohol
| Linkage | Formed by Reaction with | Key Characteristics |
|---|---|---|
| Ester | Carboxylic Acid | Susceptible to hydrolysis. google.com |
| Amide | Amine | Highly stable bond. dcchemicals.com |
| Ether | Alkyl Halide (via Williamson synthesis) | Very stable and chemically inert. |
| Urethane (Carbamate) | Isocyanate | Stable linkage used in polymer synthesis. interchim.frwikipedia.org |
Oxidation Reactions of the Terminal Primary Alcohol Group
The primary alcohol of m-PEG4-(CH2)3-alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. savemyexams.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, m-PEG4-(CH2)3-aldehyde. medkoo.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to a carboxylic acid, m-PEG4-(CH2)3-acid. savemyexams.commedkoo.comaxispharm.com These oxidized derivatives serve as important intermediates for further functionalization, such as reductive amination of the aldehyde or the formation of activated esters from the carboxylic acid. dcchemicals.com
Click Chemistry Functionalization Strategies through Azide (B81097) or Alkyne Introduction
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. tcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.commdpi.com To utilize click chemistry, the terminal alcohol of m-PEG4-(CH2)3-alcohol must first be converted to either an azide or an alkyne.
To introduce an azide group, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. dcchemicals.com The resulting m-PEG4-(CH2)3-azide can then be "clicked" with a molecule containing a terminal alkyne. dcchemicals.comimmunomart.comaxispharm.com
Conversely, to introduce an alkyne group, the alcohol can be reacted with a molecule containing an alkyne and a reactive group compatible with the alcohol, such as a carboxylic acid or an alkyl halide. broadpharm.comaxispharm.com The resulting m-PEG4-(CH2)3-alkyne can then react with an azide-functionalized molecule. broadpharm.comaxispharm.com These click chemistry strategies offer a highly efficient and specific method for creating complex molecular conjugates. broadpharm.com
Nucleophilic Substitution Reactions of Sulfonyloxy Derivatives (e.g., Tosylation)
The terminal hydroxyl group of m-PEG4-(CH2)3-alcohol is a poor leaving group (OH⁻) for nucleophilic substitution. To enhance its reactivity, it must first be converted into a more effective leaving group. A common and highly effective strategy is its transformation into a sulfonyloxy derivative, such as a tosylate (-OTs), mesylate (-OMs), or nosylate (B8438820) (-ONs). libretexts.orgntu.ac.uk The tosyl group, in particular, is widely used because it is a very good leaving group, and the starting reagent, p-toluenesulfonyl chloride (TsCl), is readily available. medkoo.com
The tosylation reaction is typically carried out by treating the alcohol with TsCl in the presence of a base. A general procedure involves dissolving m-PEG4-(CH2)3-alcohol in a solvent like dichloromethane (B109758) and cooling the solution before the sequential addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) (Et₃N), followed by the addition of p-toluenesulfonyl chloride. rsc.org The base serves to neutralize the HCl generated during the reaction.
Once formed, the resulting compound, m-PEG4-(CH2)3-tosylate , becomes highly susceptible to Sₙ2 reactions. The tosylate group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the terminus of the PEG linker. This two-step process—activation via tosylation followed by nucleophilic substitution—provides a robust pathway to a diverse array of functionalized PEG derivatives. For instance, reaction with sodium azide (NaN₃) yields an azido-terminated PEG, while reaction with thiols or their salts introduces a thioether linkage.
The table below summarizes the transformation of m-PEG4-(CH2)3-alcohol into its tosylate derivative and subsequent nucleophilic substitution reactions.
| Reaction Step | Starting Material | Reagents | Product | Product Functional Group |
|---|---|---|---|---|
| Activation (Tosylation) | m-PEG4-(CH2)3-alcohol | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), DMAP | m-PEG4-(CH2)3-tosylate | Tosylate (-OTs) |
| Substitution | m-PEG4-(CH2)3-tosylate | Sodium Azide (NaN₃) | m-PEG4-(CH2)3-azide | Azide (-N₃) |
| Substitution | m-PEG4-(CH2)3-tosylate | Potassium Thioacetate (KSAc) | m-PEG4-(CH2)3-thioacetate | Thioacetate (-SAc) |
| Substitution | m-PEG4-(CH2)3-tosylate | Sodium Iodide (NaI) | m-PEG4-(CH2)3-iodide | Iodide (-I) |
| Substitution | m-PEG4-(CH2)3-tosylate | Ammonia (NH₃) | m-PEG4-(CH2)3-amine | Amine (-NH₂) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While traditional cross-coupling reactions like the Suzuki or Stille reactions typically involve organohalides and organometallic reagents, recent advancements have enabled the direct use of alcohols as coupling partners. libretexts.org As a primary alcohol, m-PEG4-(CH2)3-alcohol is a candidate for such transformations, particularly for the formation of alkyl aryl ethers.
The palladium-catalyzed C–O cross-coupling of primary alcohols with aryl halides presents a significant alternative to traditional methods like the Williamson ether synthesis. mit.edu Success in these reactions often hinges on the choice of ligand, which must promote the desired C–O reductive elimination over competing side reactions like β-hydride elimination. For the coupling of primary alcohols with electron-deficient aryl halides, commercially available phosphine (B1218219) ligands have proven effective. mit.edu For more challenging, unactivated (electron-rich) aryl halides, newly developed, highly specialized ligands are required to achieve efficient coupling. mit.edu
Another relevant transformation is the palladium-catalyzed cross-coupling of alcohols with olefins to furnish complex ethers. nih.gov This method can tolerate a wide range of functional groups under mild conditions. For a molecule like m-PEG4-(CH2)3-alcohol, this would involve coupling its hydroxyl group with a terminal olefin in the presence of a palladium catalyst and a suitable ligand system, leading to the formation of an allylic ether derivative. nih.gov
Although specific examples detailing the use of m-PEG4-(CH2)3-alcohol in palladium-catalyzed cross-coupling reactions are not prominent in the literature, the established methodologies for primary alcohols are directly applicable. These reactions would allow for the direct attachment of the m-PEG4-(CH2)3-O- moiety to aromatic, heteroaromatic, or vinylic partners, significantly broadening its synthetic utility.
The table below outlines potential palladium-catalyzed cross-coupling reactions involving primary alcohols like m-PEG4-(CH2)3-alcohol.
| Reaction Type | Alcohol Derivative | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig C-O Coupling | m-PEG4-(CH2)3-alcohol | Aryl Halide (Ar-X) | Pd(OAc)₂ / Phosphine Ligand (e.g., L8 for unactivated halides) | Alkyl Aryl Ether |
| Allylic Etherification | m-PEG4-(CH2)3-alcohol | Terminal Olefin | Pd Catalyst / Ligand with H-bond acceptor anion | Allylic Ether |
| Suzuki-Miyaura Coupling* | m-PEG4-(CH2)3-tosylate (or halide) | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Aryl-Alkyl Compound |
Note: The Suzuki-Miyaura coupling would require prior conversion of the alcohol to a halide or tosylate to act as the electrophilic partner.
Advanced Spectroscopic and Chromatographic Characterization of M Peg4 Ch2 3 Alcohol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of m-PEG4-(CH2)3-alcohol. By providing information on the chemical environment of individual protons and carbons, NMR allows for the unambiguous confirmation of the molecule's structure.
Proton (1H) NMR Spectroscopy for Chemical Shift Analysis and Proton Environment Determination
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the m-PEG4-(CH2)3-alcohol molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.
The ¹H NMR spectrum of m-PEG4-(CH2)3-alcohol exhibits characteristic signals that can be assigned to the different parts of the molecule. The protons of the repeating ethylene (B1197577) glycol units (-(CH₂)₂-O-) typically appear as a complex multiplet in the range of 3.5–3.7 ppm. The terminal methoxy (B1213986) group (CH₃O-) gives rise to a singlet at approximately 3.38 ppm. The protons of the propyl linker (-(CH₂)₃-OH) can also be distinguished. The methylene (B1212753) group adjacent to the PEG chain and the one adjacent to the hydroxyl group, along with the central methylene group, resonate at distinct chemical shifts, often in the range of 1.5–1.7 ppm for the central -(CH₂)- and around 3.6-3.7 ppm for the methylene groups next to the oxygen atoms. The hydroxyl proton (-OH) signal can be observed over a broad range, typically between 4.5 and 5.0 ppm, and its position can be influenced by solvent and concentration.
The integration of the peak areas in the ¹H NMR spectrum provides quantitative information about the number of protons corresponding to each signal, further confirming the presence of the four ethylene oxide units and the three-carbon linker.
Table 1: Typical ¹H NMR Chemical Shift Ranges for m-PEG4-(CH2)3-alcohol
| Functional Group | Proton Assignment | Typical Chemical Shift (δ, ppm) |
| Methoxy | CH₃-O- | ~ 3.38 (singlet) |
| PEG Chain | -O-(CH₂-CH₂-O)₃- | 3.5 - 3.7 (multiplet) |
| Propyl Linker | -O-CH₂-CH₂-CH₂-OH | ~3.7 (triplet), ~1.7 (quintet), ~3.6 (triplet) |
| Hydroxyl | -OH | Variable (e.g., 4.5 - 5.0) |
Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton and Functional Group Assignment
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of m-PEG4-(CH2)3-alcohol. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, simplifying the spectrum and allowing for straightforward assignment. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often results in better resolution of signals. libretexts.org
For m-PEG4-(CH2)3-alcohol, the carbon of the terminal methoxy group (CH₃O-) typically resonates around 59 ppm. The carbons within the repeating ethylene glycol units (-O-CH₂-CH₂-O-) appear in the region of 67-72 ppm. The carbons of the propyl linker can be assigned based on their proximity to the electronegative oxygen atoms. The carbon attached to the hydroxyl group (-CH₂-OH) will be downfield, while the other two carbons of the propyl chain will have distinct chemical shifts. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for m-PEG4-(CH2)3-alcohol
| Functional Group | Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Methoxy | CH₃-O- | ~59 |
| PEG Chain | -O-CH₂-CH₂-O- | 67 - 72 |
| Propyl Linker | -O-CH₂-CH₂-CH₂-OH | ~72, ~32, ~62 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation
For unambiguous structural confirmation, especially for more complex derivatives, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org
Correlation Spectroscopy (COSY) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. This helps to establish the connectivity of the proton network within the propyl linker and the PEG chain. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.org It allows for the definitive assignment of which protons are bonded to which carbons, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra.
The use of these 2D NMR methods provides a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the characterization of m-PEG4-(CH2)3-alcohol and its derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of m-PEG4-(CH2)3-alcohol and assessing its purity. researchgate.net It provides a direct measure of the mass-to-charge ratio (m/z) of the ionized molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like PEG derivatives. ualberta.ca In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. For m-PEG4-(CH2)3-alcohol, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of modern mass spectrometers allows for the verification of the molecular formula by comparing the measured mass to the calculated exact mass.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for analyzing polymers like PEG and its derivatives. bath.ac.uk In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. covalx.com A laser pulse desorbs and ionizes the analyte, and the ions are then accelerated into a time-of-flight mass analyzer.
MALDI-TOF MS is particularly useful for characterizing the molecular weight distribution of PEGylated molecules. bath.ac.uk For m-PEG4-(CH2)3-alcohol, which is a discrete PEG derivative, MALDI-TOF MS would provide a clear signal corresponding to its molecular weight, confirming its monodispersity. bath.ac.uk The technique is also highly sensitive and can be used to detect impurities or by-products from the synthesis. The resulting spectrum typically shows singly charged ions, simplifying interpretation. researchgate.netcovalx.com The choice of matrix and sample preparation method is critical for obtaining high-quality MALDI-TOF MS data. bath.ac.uk
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is an essential analytical tool for the qualitative analysis of m-PEG4-(CH2)3-alcohol, enabling the identification of its key functional groups. The spectrum of this molecule is characterized by distinct absorption bands that correspond to the vibrations of its constituent bonds: the terminal hydroxyl group (-OH), the repeating ether linkages (C-O-C) of the PEG chain, and the hydrocarbon components (-CH2-).
The most prominent feature in the FTIR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong and broad absorption band in the region of 3200-3600 cm⁻¹. tutorchase.comlibretexts.org The breadth of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules. tutorchase.com Another critical set of absorptions for m-PEG4-(CH2)3-alcohol arises from the C-H stretching of the alkyl and PEG backbone, generally observed between 2850 and 3000 cm⁻¹. mdpi.commdpi.com
The ether functionality (C-O-C) within the PEG chain produces a very strong and characteristic absorption band due to C-O stretching, typically found in the 1080-1150 cm⁻¹ region. mdpi.comnih.gov This peak is often considered a signature of the PEG backbone. nih.gov Additionally, a C-O stretch corresponding to the primary alcohol group is expected near 1050 cm⁻¹. libretexts.org The presence and correct positioning of these peaks confirm the molecular structure of m-PEG4-(CH2)3-alcohol.
Table 1: Characteristic FTIR Absorption Bands for m-PEG4-(CH2)3-alcohol
| Wavenumber (cm⁻¹) | Bond | Functional Group | Vibrational Mode | Intensity |
| 3600-3200 | O-H | Alcohol | Stretching | Strong, Broad |
| 3000-2850 | C-H | Alkyl (CH₂) | Stretching | Strong |
| 1465-1340 | C-H | Alkyl (CH₂) | Bending | Moderate |
| 1150-1080 | C-O-C | Ether | Stretching | Very Strong |
| ~1050 | C-O | Primary Alcohol | Stretching | Strong |
Chromatographic Separation Techniques for Purity Profiling and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity, analyzing the distribution of oligomers, and monitoring the synthesis of m-PEG4-(CH2)3-alcohol and its subsequent derivatives. Techniques such as HPLC, GPC, and MEKC provide detailed insights into the sample's composition.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Oligomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components in a sample of m-PEG4-(CH2)3-alcohol, thereby assessing its purity. Due to the lack of a strong UV chromophore in the PEG structure, detection is often accomplished using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. ingenieria-analitica.com
Both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) modes can be employed for the analysis of PEG compounds. sielc.comzodiaclifesciences.com In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol (B129727). researchgate.net This method effectively separates PEG oligomers based on their size, with smaller, more polar oligomers eluting first. researchgate.net HILIC provides an alternative separation mechanism, using a polar stationary phase and a less polar mobile phase, which can also achieve high-resolution separation of oligomers. sielc.comzodiaclifesciences.comsielc.com The ability to resolve individual oligomers is crucial for verifying the composition and purity of the specific m-PEG4-(CH2)3-alcohol compound. ingenieria-analitica.com
Table 2: Typical HPLC Parameters for m-PEG4-(CH2)3-alcohol Analysis
| Parameter | Description |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm; HILIC Columns |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Variable gradient (e.g., 10-30% B over 12 min) ingenieria-analitica.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) |
| Application | Purity assessment, oligomer distribution analysis, reaction monitoring |
Gel Permeation Chromatography (GPC) for Polymer Characterization and Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers like m-PEG4-(CH2)3-alcohol. lcms.czchromatographyonline.com The technique separates molecules based on their hydrodynamic volume in solution. shimadzu.cz Larger molecules pass through the porous gel packing of the column more quickly, while smaller molecules penetrate the pores and elute later. shimadzu.cz
For aqueous-soluble PEGs, columns such as PL aquagel-OH are often used. lcms.cz The system is calibrated using a series of narrow molecular weight PEG standards. lcms.czwaters.com The analysis provides critical data points including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). waters.comnih.gov For a monodisperse compound like an ideal m-PEG4-(CH2)3-alcohol, the PDI would be close to 1.0. A higher PDI indicates the presence of a broader distribution of oligomers, which can affect the material's properties and performance in subsequent applications.
Table 3: GPC System Configuration for PEG Analysis
| Parameter | Description |
| System | HPLC with precise isocratic flow delivery waters.com |
| Columns | 2 x PL aquagel-OH MIXED-H 8 µm (or similar aqueous SEC columns) lcms.cz |
| Mobile Phase | Aqueous buffer (e.g., Sodium Phosphate) |
| Flow Rate | Isocratic, typically 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Calibration | Narrow PEO/PEG standards waters.com |
| Data Obtained | Mw, Mn, PDI, Molecular Weight Distribution lcms.czwaters.com |
Micellar Electrokinetic Capillary Chromatography (MEKC) for Oligomer Characterization
Micellar Electrokinetic Capillary Chromatography (MEKC) is a high-efficiency separation technique that combines principles of capillary electrophoresis and chromatography. It is particularly useful for separating neutral molecules like m-PEG4-(CH2)3-alcohol and its oligomers. uva.nlresearchgate.net In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. jfda-online.comspringernature.com
Since PEG oligomers are neutral, they must often be derivatized with a charged group, such as phthalic anhydride (B1165640), to enable electrophoretic mobility and detection. uva.nlacs.org The separation of these derivatized oligomers is based on their differential partitioning between the aqueous buffer and the hydrophobic core of the migrating micelles. springernature.com This technique offers extremely high resolution, allowing for the separation of oligomers that differ by a single ethylene oxide unit, making it a powerful tool for detailed characterization of PEG derivatives. uva.nlacs.org
Table 4: Key Parameters for MEKC Analysis of PEG Oligomers
| Parameter | Description |
| Technique | Capillary Electrophoresis |
| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) |
| Surfactant | Sodium Dodecyl Sulfate (SDS) or other suitable surfactants jfda-online.com |
| Derivatization | Often required for neutral analytes (e.g., with phthalic anhydride or phenyl isocyanate) uva.nlacs.org |
| Separation Principle | Differential partitioning of analytes between aqueous buffer and micelles springernature.com |
| Application | High-resolution separation of oligomers uva.nl |
Applications of M Peg4 Ch2 3 Alcohol in Advanced Materials and Biochemical Research Tools
Integration into Polymer Architectures and Block Copolymers
The unique properties of m-PEG4-(CH2)3-alcohol make it a valuable component in the synthesis of advanced polymer structures, including macromonomers and amphiphilic block copolymers.
The terminal hydroxyl group of m-PEG4-(CH2)3-alcohol allows it to function as an initiator for ring-opening polymerization of cyclic esters or ethers, a common method for creating biodegradable polyesters and other polymers. This process leads to the formation of diblock copolymers where one block is the predefined PEG chain and the other is a growing polymer chain.
Furthermore, the hydroxyl group can be chemically modified into other functional groups, such as acrylates or methacrylates. These modified PEG molecules, often referred to as "macromonomers," can then participate in various polymerization reactions like free radical polymerization. researchgate.net This approach allows for the incorporation of PEG side chains onto a polymer backbone, leading to the formation of graft copolymers. These graft copolymers are of significant interest for their unique solution properties and potential applications in areas like drug delivery and surface modification.
Research has demonstrated the synthesis of various heterobifunctional PEG derivatives starting from hydroxyl-terminated PEGs. mdpi.com These methods often involve several modification steps to introduce different functional groups at each end of the PEG chain, highlighting the versatility of the starting alcohol functionality. mdpi.com
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form various nanostructures like micelles, vesicles, and polymersomes. rsc.orgumn.edu The m-PEG4-(CH2)3-alcohol can be utilized to create the hydrophilic block of such copolymers. The defined length of the PEG chain allows for precise control over the hydrophilic-lipophilic balance (HLB) of the resulting copolymer, which in turn dictates the morphology of the self-assembled structures. rsc.org
Recent studies have explored the self-assembly of amphiphilic random copolymers bearing PEG pendants. researchgate.net These copolymers can form self-folding structures with cores that can be either fluorous, hydrophobic, or, in a reverse-folding process, hydrophilic. researchgate.net The ability to control the self-assembly through solvent choice or temperature, particularly for thermoresponsive polymers with a lower critical solution temperature (LCST), opens up possibilities for creating "smart" materials that respond to environmental stimuli. researchgate.net The architecture of these amphiphilic polymers, whether they are linear, branched, or star-shaped, significantly influences their self-assembly behavior and the properties of the resulting nanomaterials. rsc.org
| Feature | Description |
| Macromonomer Synthesis | The terminal -OH group can be functionalized to create polymerizable groups (e.g., acrylates), enabling the formation of graft copolymers with PEG side chains. |
| Block Copolymer Formation | Acts as an initiator for ring-opening polymerization, leading to the synthesis of diblock copolymers with a hydrophilic PEG block. |
| Control over Self-Assembly | The defined PEG length allows for precise tuning of the hydrophilic-lipophilic balance, influencing the morphology of self-assembled nanostructures (micelles, vesicles). |
| Stimuli-Responsive Materials | Incorporation into "smart" polymers allows for self-assembly that can be controlled by external stimuli like temperature or solvent. |
Synthesis of PEG-Based Macromonomers
Functionalization of Solid Supports and Material Surfaces
The ability to tailor the surface properties of materials is critical in many technological and biomedical applications. m-PEG4-(CH2)3-alcohol serves as a valuable reagent for modifying solid supports to achieve desired functionalities.
Biofouling, the non-specific adsorption of proteins, cells, and other biological molecules onto surfaces, is a major challenge in the development of medical devices, biosensors, and marine coatings. researchgate.net Surfaces modified with PEG chains are known to exhibit excellent anti-fouling properties. researchgate.netresearchgate.net The hydrophilic and flexible nature of the PEG chains creates a hydrated layer at the interface that sterically hinders the approach and adsorption of biomolecules. researchgate.net
The hydroxyl group of m-PEG4-(CH2)3-alcohol can be reacted with surface-active groups on a solid support (e.g., silica (B1680970), gold, or polymers) to create a dense brush-like layer of PEG chains. This "PEGylation" of surfaces effectively reduces non-specific binding, thereby improving the performance and biocompatibility of the material. researchgate.net Research has shown that even short-chain PEGs can significantly reduce protein adsorption. researchgate.net
Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. thermofisher.com This method relies on the immobilization of a specific ligand onto a solid support, or matrix. thermofisher.comosti.gov The m-PEG4-(CH2)3-alcohol can be used as a spacer arm to link these ligands to the support.
The process typically involves first activating the hydroxyl group of the PEG linker and then reacting it with a functional group on the ligand. The other end of the PEG-ligand conjugate is then attached to the solid support. The PEG spacer provides several advantages:
It extends the ligand away from the surface of the support, reducing steric hindrance and making it more accessible for binding to the target molecule.
The hydrophilic nature of the PEG spacer minimizes non-specific interactions between the target molecule and the support matrix, leading to higher purity of the isolated biomolecule.
The flexibility of the PEG chain allows the immobilized ligand to orient itself favorably for optimal binding.
Various chemistries can be employed to attach the PEG-ligand conjugate to different types of solid supports, such as those with amine- or carboxyl-reactive groups. thermofisher.com
| Application | Mechanism | Benefit |
| Anti-Fouling Surfaces | Covalent attachment of PEG chains to a surface creates a hydrated, flexible layer. | Reduces non-specific adsorption of proteins and cells, improving biocompatibility. researchgate.net |
| Affinity Chromatography | Acts as a flexible, hydrophilic spacer to attach affinity ligands to a solid support. | Increases ligand accessibility and minimizes non-specific binding, leading to higher purification efficiency. thermofisher.com |
Surface Modification for Anti-Fouling Properties in Bio-Interfaces
Development of Bioconjugation Reagents and Chemical Probes for In Vitro Studies
The terminal hydroxyl group of m-PEG4-(CH2)3-alcohol is a key feature that allows for its conversion into a variety of reactive functional groups. cd-bioparticles.netbroadpharm.com This versatility makes it a fundamental building block for creating a wide array of bioconjugation reagents and chemical probes for research purposes.
By modifying the hydroxyl group, m-PEG4-(CH2)3-alcohol can be transformed into derivatives containing amines, carboxylic acids, NHS esters, azides, alkynes, and other reactive moieties. axispharm.com These functionalized PEG linkers are then used to connect different molecules of interest. For example, a PEG linker with an NHS ester at one end and an azide (B81097) at the other can be used in "click chemistry" to conjugate a protein to a fluorescent dye or a drug molecule.
The PEG component in these reagents offers several benefits in a biochemical context:
Increased Solubility: It enhances the water solubility of hydrophobic molecules, which is often a requirement for in vitro assays. cd-bioparticles.netbroadpharm.com
Reduced Aggregation: By preventing non-specific interactions, the PEG linker can help to keep the conjugated molecules soluble and prevent them from clumping together.
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it suitable for use in biological systems. mdpi.com
These properties are particularly valuable in the development of PROTACs (Proteolysis Targeting Chimeras), where the PEG linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. medchemexpress.com
| Functional Group | Potential Application | Reference |
| Amine (-NH2) | Coupling to carboxylic acids or activated esters. | axispharm.com |
| Carboxylic Acid (-COOH) | Coupling to amines via carbodiimide (B86325) chemistry. | axispharm.com |
| N-Hydroxysuccinimide (NHS) Ester | Reaction with primary amines to form stable amide bonds. | axispharm.com |
| Azide (-N3) | "Click chemistry" reactions with alkynes. | axispharm.com |
| Alkyne | "Click chemistry" reactions with azides. | mdpi.com |
Design of Linkers for Site-Specific Conjugation in Protein and Peptide Chemistry
The precise attachment of molecules to proteins and peptides is a cornerstone of modern biopharmaceutical development, particularly in the creation of antibody-drug conjugates (ADCs). The compound m-PEG4-(CH2)3-alcohol is a valuable tool in designing linkers for such site-specific conjugation. The terminal hydroxyl group can be chemically modified into a variety of reactive functionalities. This derivatization allows for a covalent bond to be formed with specific amino acid residues on a protein or peptide, enabling a controlled and homogenous conjugation pattern. nih.gov
This site-specific approach overcomes a major limitation of non-specific conjugation methods, which often yield heterogeneous mixtures of products that are difficult to analyze and can have variable efficacy and pharmacokinetics. nih.govgoogle.com The tetraethylene glycol (PEG4) portion of the linker confers several advantageous properties to the resulting conjugate. Its hydrophilicity helps to improve the solubility and stability of often-hydrophobic drug payloads, while the chain length provides spatial separation between the protein and the attached molecule, which can be critical for maintaining the biological activity of both components. axispharm.com The use of defined PEG linkers, such as those derived from m-PEG4-(CH2)3-alcohol, is a key strategy in optimizing the therapeutic index of complex biologics like ADCs. google.com
Table 1: Properties of m-PEG4-(CH2)3-alcohol for Linker Design
| Property | Description | Relevance in Site-Specific Conjugation |
|---|---|---|
| Terminal Hydroxyl Group | A primary alcohol (-OH) group at one end of the molecule. cd-bioparticles.netimyjet.com | Provides a reactive site for further chemical modification into various functional groups (e.g., NHS esters, maleimides) to target specific amino acids. google.com |
| PEG4 Spacer | A hydrophilic chain of four repeating ethylene (B1197577) glycol units. | Enhances the aqueous solubility and stability of the final conjugate, and can reduce aggregation. axispharm.com |
| Defined Length | A monodisperse structure with a precise length. broadpharm.com | Ensures homogeneity of the final product, leading to more predictable pharmacokinetics and biological activity. google.com |
| Methoxy (B1213986) Cap | A methoxy (CH3O-) group at the non-reactive end. | Prevents cross-linking and ensures the linker is monofunctional, directing the conjugation to a single desired site. |
Synthesis of Fluorescently Tagged Probes and Diagnostic Reagents for Research
In biomedical research, fluorescently tagged molecules are indispensable tools for imaging, tracking, and quantifying biological processes. The compound m-PEG4-(CH2)3-alcohol serves as an ideal hydrophilic spacer for the synthesis of custom fluorescent probes and diagnostic reagents. The synthesis strategy typically involves a two-step process. First, the terminal hydroxyl group of the PEG linker is activated or modified to react with a functional group on a fluorescent dye (a fluorophore). Subsequently, another part of the construct is designed to attach to a specific biological target, such as a protein, antibody, or nucleic acid.
The inclusion of the PEG4 spacer is critical for the function of these probes. It physically separates the fluorophore from the biomolecule to which it is conjugated. mdpi.com This separation can prevent the quenching of the fluorescent signal that might otherwise occur if the dye were in close proximity to certain amino acid residues. Furthermore, the flexible and hydrophilic nature of the PEG chain helps to ensure that the attached probe does not interfere with the natural conformation or function of the target biomolecule. Research has demonstrated the utility of hydrophilic linkers in creating fluorescently labeled conjugates for various applications, including antibody-based fluorescent labeling. nih.gov
Table 2: Design of Fluorescent Probes Using PEG Linkers
| Component | Function | Example |
|---|---|---|
| Targeting Moiety | Binds specifically to the biological molecule of interest. | Antibody, peptide, oligonucleotide |
| m-PEG4-(CH2)3-alcohol derived Linker | Provides a soluble, flexible spacer between the targeting moiety and the fluorophore. | Prevents steric hindrance and potential signal quenching. |
| Fluorophore | A molecule that emits light upon excitation, enabling detection. | Fluorescein, Rhodamine, BODIPY dyes mdpi.com |
Application in Synthetic Biology and Chemical Genetics Approaches (e.g., PROTAC Linkers)
Synthetic biology and chemical genetics often employ novel molecular tools to manipulate biological systems. One of the most significant recent advances in this area is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein. medchemexpress.comchemsrc.com The compound m-PEG4-(CH2)3-alcohol is widely used as a foundational component for building the linkers that are central to PROTAC design. medchemexpress.comchemsrc.commedchemexpress.com
Table 3: Role of m-PEG4-(CH2)3-alcohol in PROTACs
| PROTAC Component | Function | Role of m-PEG4-(CH2)3-alcohol Linker |
|---|---|---|
| Target-binding Ligand | Binds to the protein of interest (POI). | The linker connects this ligand to the E3 ligase ligand. |
| Linker | Covalently connects the two ligands and positions them for ternary complex formation. | Provides optimal spacing, flexibility, and hydrophilicity to facilitate the interaction between the POI and the E3 ligase. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | The linker's properties are crucial for the stability and geometry of the resulting ternary complex. |
Role in Supramolecular Chemistry and Engineered Assemblies
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. These engineered assemblies, which include structures like hydrogels, micelles, and vesicles, have applications in drug delivery, tissue engineering, and diagnostics. Poly(ethylene glycol) (PEG) derivatives are frequently used in this field due to their biocompatibility and hydrophilicity.
The compound m-PEG4-(CH2)3-alcohol can be used as a starting material to create amphiphilic molecules, which are molecules possessing both hydrophilic and hydrophobic properties. By attaching a hydrophobic moiety (e.g., a lipid or a long alkyl chain) to the hydroxyl group of m-PEG4-(CH2)3-alcohol, an amphiphile is created with the PEG chain as the hydrophilic head. In aqueous environments, these amphiphilic molecules can spontaneously self-assemble into ordered supramolecular structures. For instance, they can form micelles, with the hydrophobic parts sequestered in the core and the hydrophilic PEG chains forming a stabilizing outer corona. These assemblies can be used to encapsulate and solubilize hydrophobic drugs.
Furthermore, the terminal hydroxyl group can be functionalized to create cross-linking points. When bifunctional or multi-arm PEG derivatives are used, they can be polymerized to form hydrogels—three-dimensional polymer networks that can absorb large quantities of water. rsc.org These hydrogels can be engineered to be stimuli-responsive, releasing an entrapped therapeutic agent in response to changes in pH or temperature, or upon exposure to a specific enzyme. rsc.org The defined nature of linkers like m-PEG4-(CH2)3-alcohol allows for precise control over the properties of these advanced materials.
Table 4: Engineered Assemblies Incorporating PEG Derivatives
| Assembly Type | Description | Potential Role of m-PEG4-(CH2)3-alcohol |
|---|---|---|
| Micelles | Spherical structures formed by amphiphiles in water, with a hydrophobic core and hydrophilic shell. | Can be converted into an amphiphile to form the hydrophilic corona, stabilizing the structure and providing "stealth" properties. |
| Hydrogels | Cross-linked 3D polymer networks that can hold water. rsc.org | The terminal -OH group can be functionalized to serve as a point of cross-linking to form the hydrogel network. |
| Vesicles/Liposomes | Spherical bilayer structures enclosing an aqueous core. | Used to create PEGylated lipids that are incorporated into the liposome (B1194612) surface to improve circulation time and stability. |
| Polymer-drug Conjugates | A therapeutic agent covalently attached to a polymer backbone. | Can act as a linker to attach a drug to a larger polymer, improving the drug's solubility and pharmacokinetic profile. |
Computational and Theoretical Investigations of M Peg4 Ch2 3 Alcohol and Its Derivatives
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules in various environments. For m-PEG4-(CH2)3-alcohol, MD simulations can reveal how the molecule folds and moves in both vacuum and in the presence of solvents. These simulations track the positions and velocities of atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes.
The conformational flexibility of PEG chains is a key determinant of their physical and chemical properties. The interplay between the ether oxygens and the alkyl backbone in m-PEG4-(CH2)3-alcohol gives rise to a variety of possible conformations. Research has shown that in aqueous solutions, the hydrophilic nature of the PEG chain leads to an extended conformation to maximize hydrogen bonding with water molecules. In contrast, in non-polar solvents, the molecule may adopt a more compact, coiled structure. The terminal hydroxyl group also plays a significant role in the solution behavior, influencing the molecule's orientation at interfaces and its ability to participate in hydrogen bonding networks.
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, such as those based on density functional theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. For m-PEG4-(CH2)3-alcohol, these calculations can identify the most reactive sites within the molecule and predict how it will behave in chemical reactions.
The electronic properties of m-PEG4-(CH2)3-alcohol are largely dictated by the electronegative oxygen atoms of the ether linkages and the terminal hydroxyl group. These regions of high electron density are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group is acidic and can be abstracted by a base. Quantum chemical calculations can quantify these properties through the computation of molecular orbitals, electrostatic potential maps, and atomic charges. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively.
Modeling of Solvation Properties and Intermolecular Interactions
The interaction of m-PEG4-(CH2)3-alcohol with its surrounding environment is critical to its function in many applications. Modeling the solvation properties and intermolecular interactions provides a molecular-level understanding of how this compound behaves in different solvents and in the presence of other molecules.
Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), can be used to calculate the free energy of solvation. This value indicates how favorably the molecule interacts with the solvent. For m-PEG4-(CH2)3-alcohol, its amphiphilic nature, with a hydrophilic PEG chain and a more hydrophobic alkyl spacer, leads to complex solvation behavior. The strength and nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, with solvent molecules and other solutes can be analyzed in detail. These interactions govern the solubility, self-assembly, and partitioning behavior of the molecule.
Predictive Simulations for Derivatization Pathways and Product Stability
Computational methods are increasingly used to predict the outcomes of chemical reactions, guiding the synthesis of new molecules. For m-PEG4-(CH2)3-alcohol, predictive simulations can be employed to explore potential derivatization pathways and assess the stability of the resulting products.
The terminal hydroxyl group of m-PEG4-(CH2)3-alcohol is a primary site for chemical modification. Computational models can simulate various reactions, such as esterification, etherification, or amination, at this position. By calculating the reaction energy profiles, including the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of different derivatization strategies. Furthermore, the thermodynamic stability of the resulting derivatives can be evaluated to identify the most promising candidates for specific applications. These predictive simulations can accelerate the discovery and development of novel PEG-based materials with tailored properties.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of m-PEG4-(CH2)3-alcohol synthesis is trending towards greener and more efficient methodologies. Current industrial production often relies on the nucleophilic displacement of PEG-tosylate, -mesylate, or -bromide, which may involve harsh chemicals and generate significant waste. Researchers are actively exploring more sustainable alternatives.
One promising approach is the use of enzymatic catalysis. Enzymes offer high selectivity and can operate under mild conditions, reducing energy consumption and by-product formation. For instance, lipases could be employed for the esterification of a PEG precursor with a suitable alcohol, or for the controlled degradation of larger PEG chains to yield specific lengths. nih.gov
Another avenue is the exploration of green solvents and catalysts. Poly(ethylene glycol) (PEG) itself has been investigated as an environmentally benign reaction medium for various chemical transformations. tandfonline.comresearchgate.net The development of solid-phase synthesis techniques, which can simplify purification and reduce solvent usage, also holds promise for more sustainable production of well-defined PEG derivatives. nih.gov Furthermore, the use of heterogeneous nanocrystalline catalysts, such as titanium (IV) oxide, for oxidation reactions in PEG as a solvent, presents a green and recyclable option. tandfonline.com The direct synthesis from renewable resources, such as the derivatization of natural compounds like gallic acid with PEG, is also an emerging area of interest. f1000research.comnih.gov
A key goal is to develop chromatography-free synthesis methods to improve efficiency and reduce the environmental impact of production. nih.gov These advancements will be crucial for making m-PEG4-(CH2)3-alcohol and related compounds more accessible and economically viable for a wider range of applications.
Advanced Applications in Interdisciplinary Research Fields (e.g., Bioelectronics, Optogenetics Tools)
The unique properties of m-PEG4-(CH2)3-alcohol make it a compelling candidate for cutting-edge applications at the intersection of biology and electronics.
Bioelectronics: In the field of bioelectronics, materials that are biocompatible, hydrophilic, and electrically neutral are highly sought after. researchgate.net PEG derivatives, including m-PEG4-(CH2)3-alcohol, fit this description well. researchgate.net They can be used to create flexible and biocompatible interfaces between electronic components and biological systems. For example, they can be incorporated into hydrogels that can act as scaffolds for tissue engineering or as matrices for biosensors. researchgate.netaxispharm.com The ability to functionalize the terminal hydroxyl group allows for the attachment of various biomolecules, enabling the development of highly specific and sensitive diagnostic devices.
Optogenetics: Optogenetics involves the use of light to control the activity of cells, and it relies on the development of light-responsive proteins and materials. acs.orgcsic.es PEG-based hydrogels are being explored as scaffolds for the controlled presentation of these light-sensitive proteins. researchgate.net The m-PEG4-(CH2)3-alcohol linker can be used to tether these proteins within a hydrogel matrix, allowing for precise spatial and temporal control over their activity. researchgate.netacs.org This could lead to the development of novel tools for studying and manipulating biological processes with unprecedented precision.
Integration with High-Throughput Screening Technologies for Materials Discovery
The development of new materials with tailored properties is a time-consuming and labor-intensive process. High-throughput screening (HTS) technologies offer a way to accelerate this process by rapidly synthesizing and evaluating large libraries of compounds. The well-defined structure and versatile chemistry of m-PEG4-(CH2)3-alcohol make it an ideal building block for creating such libraries.
By systematically varying the functional groups attached to the terminal hydroxyl group, researchers can generate a diverse range of materials with different properties. These materials can then be rapidly screened for their performance in various applications, such as drug delivery, tissue engineering, and diagnostics. For example, an automated HTS system can be used to assess the solubility of proteins in the presence of different PEG derivatives, helping to optimize formulations for biopharmaceuticals. nih.gov
The integration of m-PEG4-(CH2)3-alcohol and other PEG linkers with HTS will enable the rapid discovery of new materials with enhanced performance and functionality. nih.gov This will be particularly valuable in fields where the precise control over material properties is critical for success.
Design of "Smart" Materials and Responsive Systems Incorporating m-PEG4-(CH2)3-alcohol Derivatives
"Smart" materials are materials that can respond to external stimuli, such as changes in pH, temperature, or light. These materials have a wide range of potential applications, from targeted drug delivery to self-healing materials. The m-PEG4-(CH2)3-alcohol moiety can be incorporated into polymers and hydrogels to create such responsive systems.
Stimuli-Responsive Drug Delivery: By incorporating cleavable linkers that are sensitive to specific biological cues, such as the low pH of a tumor microenvironment or the presence of specific enzymes, drug delivery systems can be designed to release their payload only at the target site. sigmaaldrich.comnih.gov For example, a drug can be tethered to a PEG chain via a pH-sensitive hydrazone bond, which will be cleaved in the acidic environment of a tumor, releasing the drug where it is needed most. nih.gov Similarly, redox-responsive systems can be created using disulfide bonds that are cleaved in the reducing environment inside cells. sigmaaldrich.com
Responsive Hydrogels: PEG-based hydrogels can be designed to change their properties in response to external stimuli. nih.govresearchgate.net For instance, hydrogels can be made to swell or shrink in response to changes in temperature or pH, which can be useful for applications such as microfluidics and soft robotics. sigmaaldrich.comfrontiersin.org The incorporation of light-sensitive molecules can allow for the creation of hydrogels that can be patterned or degraded with light, enabling the fabrication of complex three-dimensional structures. researchgate.netacs.org
The development of smart materials based on m-PEG4-(CH2)3-alcohol and its derivatives is a rapidly growing area of research with the potential to revolutionize many fields of science and technology.
Q & A
Basic Research Questions
Q. How can the structure of m-PEG4-(CH₂)₃-alcohol be experimentally validated to confirm its PEG chain length and terminal alcohol functionality?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to identify peaks corresponding to PEG methylene protons (δ 3.5–3.7 ppm) and the terminal -(CH₂)₃-OH protons (δ 1.5–1.7 ppm for -(CH₂)₃- and δ 4.5–5.0 ppm for -OH). Integration ratios can confirm the PEG4 unit (4 ethylene oxide repeats) and the three methylene groups in the linker .
- FT-IR Spectroscopy : Detect the hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and ether (C-O-C) stretches at ~1100 cm⁻¹ to confirm PEG and alcohol functional groups .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify the molecular weight (222.28 g/mol) and isotopic distribution .
Q. What experimental strategies optimize the solubility of m-PEG4-(CH₂)₃-alcohol in aqueous vs. organic phases for conjugation reactions?
- Methodological Answer :
- Solubility Testing : Perform phase partitioning experiments using water and organic solvents (e.g., DCM, ethyl acetate). The PEG4 chain ensures water solubility, while the -(CH₂)₃- linker increases compatibility with hydrophobic phases. Adjust pH (e.g., neutral to mildly acidic) to stabilize the terminal alcohol .
- Co-solvent Systems : For reactions requiring mixed phases, use tert-butanol/water mixtures (e.g., 1:1 v/v) to enhance dissolution while minimizing PEG aggregation .
Q. How can the terminal alcohol group of m-PEG4-(CH₂)₃-alcohol be activated for conjugation with carboxylic acids or amines?
- Methodological Answer :
- Esterification : React with succinimidyl esters (e.g., NHS esters) in anhydrous DMF/DMSO under inert atmosphere (argon/nitrogen) at 4°C to form stable ester bonds .
- Etherification : Use Mitsunobu reaction conditions (DIAD, PPh₃) with alcohols or phenols to form ether linkages .
- Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and confirm conjugation success using MALDI-TOF MS .
Advanced Research Questions
Q. What are the design considerations for incorporating m-PEG4-(CH₂)₃-alcohol into PROTAC linkers to balance solubility and target binding efficiency?
- Methodological Answer :
- Linker Length vs. Flexibility : The PEG4 chain provides hydrophilicity and steric flexibility, while the -(CH₂)₃- spacer prevents steric hindrance between E3 ligase and target protein ligands. Optimize molar ratios (e.g., 1:1.2 for PROTAC components) to avoid aggregation .
- In Vitro Testing : Use SPR (surface plasmon resonance) to measure binding kinetics of PROTACs with and without m-PEG4-(CH₂)₃-alcohol linkers. Compare IC₅₀ values in cell-based degradation assays (e.g., Western blot for target protein levels) .
Q. How should researchers address contradictory data on the reactivity of m-PEG4-(CH₂)₃-alcohol in different solvent systems?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., anhydrous DMF vs. aqueous buffer) while documenting trace impurities (e.g., water content via Karl Fischer titration) that may affect reactivity .
- Statistical Analysis : Apply ANOVA or t-tests to compare reaction yields across solvent systems. Use error bars to highlight variability due to solvent polarity or temperature fluctuations .
Q. What computational modeling approaches predict the conformational dynamics of m-PEG4-(CH₂)₃-alcohol in bioconjugates?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model PEG4 chain flexibility in aqueous environments. Parameterize the -(CH₂)₃- linker using CHARMM36 force fields .
- Docking Studies : Perform rigid/flexible docking (e.g., AutoDock Vina) to predict binding orientations of m-PEG4-(CH₂)₃-alcohol-conjugated molecules with target proteins .
Methodological Frameworks for Research Design
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studies involving m-PEG4-(CH₂)₃-alcohol?
- Example Framework :
- Feasible : "Does the PEG4 chain length in m-PEG4-(CH₂)₃-alcohol affect its cytotoxicity in HEK293 cells compared to PEG8 analogs?" (Requires standard cell culture and MTT assays) .
- Novel : "Can m-PEG4-(CH₂)₃-alcohol enhance the blood-brain barrier permeability of neuroprotective peptides?" (Uses in vitro BBB models and LC-MS quantification) .
Q. What protocols ensure reproducibility when synthesizing m-PEG4-(CH₂)₃-alcohol derivatives?
- Guidelines :
- Documentation : Record exact molar ratios, solvent batches, and reaction temperatures. Use IUPAC nomenclature for derivatives (e.g., m-PEG4-(CH₂)₃-O-succinimide) .
- Open Data : Share raw NMR/MS files and synthetic protocols via repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
